(4-Cyano-2-methoxyphenyl)boronic acid
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Overview
Description
(4-Cyano-2-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C8H8BNO3. It is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a cyano group at the 4-position and a methoxy group at the 2-position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyano-2-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-cyano-2-methoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under inert atmosphere conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: (4-Cyano-2-methoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . It can also participate in other reactions like oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include biaryl compounds, styrene derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-Cyano-2-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions, facilitating the construction of carbon-carbon bonds.
Biology: It serves as a building block in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is used in the development of drug candidates and molecular probes for biological studies.
Industry: It is employed in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds
Mechanism of Action
The mechanism of action of (4-Cyano-2-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, facilitated by a base.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or styrene product and regenerating the palladium catalyst.
Comparison with Similar Compounds
4-Methoxyphenylboronic acid: Similar structure but lacks the cyano group, making it less versatile in certain reactions.
4-Cyanophenylboronic acid: Lacks the methoxy group, which can affect its reactivity and solubility.
2-Methoxyphenylboronic acid: Similar structure but with the cyano group at a different position, leading to different reactivity patterns.
Uniqueness: (4-Cyano-2-methoxyphenyl)boronic acid is unique due to the presence of both cyano and methoxy groups, which enhance its reactivity and solubility in various organic solvents. This dual functionality makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions .
Properties
IUPAC Name |
(4-cyano-2-methoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4,11-12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUBWDNQHCIXNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C#N)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681548 |
Source
|
Record name | (4-Cyano-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-67-1 |
Source
|
Record name | B-(4-Cyano-2-methoxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Cyano-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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